Propyl 3-phenylprop-2-ynoate
Description
Structure
3D Structure
Properties
CAS No. |
80220-92-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
propyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-7H,2,10H2,1H3 |
InChI Key |
WHLWKCVKBYBBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Propyl 3 Phenylprop 2 Ynoate
Classical Esterification Approaches
Classical esterification methods represent the most direct and established routes to forming the ester linkage in propyl 3-phenylprop-2-ynoate. These typically involve the reaction of a carboxylic acid with an alcohol.
The most fundamental approach to synthesizing this compound is the direct esterification of phenylpropiolic acid with n-propanol. This reaction, while specific data for the propyl ester is not extensively documented, can be understood by drawing parallels with the synthesis of other alkyl phenylpropiolates and related phenylpropanoates. The reaction involves heating the carboxylic acid (phenylpropiolic acid) and the alcohol (n-propanol) together, usually in the presence of an acid catalyst to accelerate the process.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. To drive the reaction equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water as it is formed.
Studies on the lipase-catalyzed esterification of 2-phenylpropionic acid with various primary alcohols, including n-propanol, have shown that conversion yields can be influenced by the structure of the reactants. scielo.br For instance, in reactions conducted in n-heptane, the esterification of 2-phenylpropionic acid with n-propanol using lyophilized mycelia of Aspergillus oryzae or Rhizopus oryzae has been successfully demonstrated. scielo.br While this enzymatic method highlights the feasibility of the esterification, chemical synthesis remains the more common approach.
Acid catalysts are crucial for achieving practical reaction rates in direct esterification. Concentrated sulfuric acid is a common and effective catalyst for this purpose. An analogous procedure for the synthesis of propyl 3-phenylprop-2-enoate (B8295013) (propyl cinnamate) involves reacting cinnamic acid with propanol (B110389) in the presence of concentrated sulfuric acid, with benzene (B151609) as a solvent to facilitate azeotropic removal of water upon heating to reflux. chegg.com This method can be directly adapted for phenylpropiolic acid.
Table 1: Representative Acid-Catalyzed Esterification for a Related Compound
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| (E)-3-phenylprop-2-enoic acid, Propanol | H₂SO₄ | Benzene | Reflux (~120 °C), overnight | Propyl 3-phenylprop-2-enoate |
This table is based on the synthesis of propyl cinnamate, a structural analog, and illustrates a typical protocol adaptable for this compound. chegg.com
Other catalytic systems can also be employed. For example, titanium(IV) catalysts have been used for the esterification of 3-phenylpropionic acid. oup.com These reactions often require specific conditions and additives to maintain catalyst activity and achieve high yields. oup.com
Transesterification Strategies
Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. This can be advantageous if a different ester of phenylpropiolic acid (e.g., the methyl or ethyl ester) is more readily available than the free acid.
In this strategy, a readily available ester like methyl or ethyl 3-phenylprop-2-ynoate would be treated with an excess of n-propanol in the presence of a catalyst. The reaction involves the nucleophilic attack of n-propanol on the carbonyl carbon of the starting ester, leading to the displacement of the original alcohol (methanol or ethanol). To shift the equilibrium towards the desired propyl ester, the lower-boiling alcohol byproduct is typically removed by distillation.
This process is well-established for various esters. Patents describe the transesterification of short-chain alkyl esters of phenylpropenoic acids with medium or long-chain alcohols in the presence of lipase (B570770) catalysts. google.com Similarly, tin-titanium complexes have been shown to be effective catalysts for transesterification reactions, which include the reaction between an ester and an alcohol to form a new ester. google.com These examples provide a strong basis for the feasibility of synthesizing this compound from another alkyl 3-phenylprop-2-ynoate via alcoholysis with n-propanol.
Advanced and Catalytic Synthetic Routes
Modern synthetic chemistry offers advanced catalytic methods that can be applied to construct the core structure of this compound. These often involve transition metal catalysis to form the key carbon-carbon triple bond.
Instead of starting with phenylpropiolic acid, one can construct the aryl-alkyne bond using coupling reactions. Copper and palladium catalysts are particularly effective for such transformations.
A general and efficient method for synthesizing 3-alkynoates involves the copper-catalyzed coupling of terminal alkynes with diazoesters. organic-chemistry.org This reaction proceeds under mild, nonbasic conditions and tolerates a wide range of functional groups. organic-chemistry.org For the synthesis of this compound, this would involve coupling phenylacetylene (B144264) with propyl diazoacetate in the presence of a copper catalyst like copper(I) iodide (CuI).
Table 2: Copper-Catalyzed Synthesis of 3-Alkynoates
| Alkyne | Diazo Compound | Catalyst | Conditions | Product Type |
|---|---|---|---|---|
| Terminal Alkyne | Diazoester | CuI | Room Temperature | 3-Alkynoate |
This table summarizes a general method for forming 3-alkynoates, which is applicable to the target compound. organic-chemistry.org
Palladium-catalyzed reactions are also central to modern alkyne chemistry. core.ac.uk The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool. While not a direct route to the ester, it could be used to synthesize a precursor which is then converted to this compound. For instance, coupling an appropriate halo-aromatic precursor with a propyl-ester-containing alkyne fragment could be envisioned. Palladium catalysis is also used in the synthesis of 2,3-disubstituted indoles from internal alkynes, demonstrating its utility in activating alkynes for further reactions. core.ac.uk These advanced methods offer alternative, albeit more complex, pathways to the target molecule.
Catalytic Coupling of Arene C-H Bonds with Alkynes (Relevant for related prop-2-ynoate compounds)
The direct coupling of an aromatic C-H bond with an alkyne represents a highly atom-economical strategy for forming aryl alkyne structures, the core of phenylpropynoate esters. This approach bypasses the need for pre-functionalized arenes (like aryl halides), which are required in traditional cross-coupling reactions such as the Sonogashira coupling. wikipedia.org
Research has demonstrated the viability of this strategy using various transition metal catalysts. Gold-catalyzed oxidative cross-coupling, for instance, provides a notable example. rsc.org In these reactions, a Au(I) catalyst activates the alkyne, and a hypervalent iodine reagent is often used as an oxidant to facilitate the crucial Au(I)/Au(III) catalytic cycle. The mechanism is thought to involve the formation of a Au(I)-acetylide complex, which is then oxidized to a reactive Au(III)-alkynyl intermediate. This intermediate reacts with the electron-rich arene, leading to a C-C bond formation and regeneration of the Au(I) catalyst. rsc.org
Similarly, rhodium(III) and ruthenium(II) complexes have been effectively used to catalyze the C-H activation of arenes and their subsequent annulation or coupling with alkynes. wiley.comresearchgate.net These reactions often rely on a directing group on the arene substrate to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. researchgate.net For example, aromatic compounds with oxygen- or nitrogen-containing substituents can undergo oxidative coupling with alkynes where the substituent coordinates to the rhodium center, activating a nearby C-H bond. researchgate.net Palladium catalysis has also been instrumental in developing C-H activation and alkyne insertion cascades to build complex molecular architectures. acs.org
Table 1: Catalyst Systems for C-H Aryl-Alkyne Coupling
| Catalyst System | Arene Type | Key Features |
|---|---|---|
| Au(I) / Hypervalent Iodine Reagent | Electron-rich arenes | Oxidative coupling via Au(I)/Au(III) cycle. rsc.org |
| [Cp*RhCl₂]₂ / Oxidant | Arenes with directing groups | Directing-group assisted ortho-C-H activation. researchgate.net |
| [Ru(p-cymene)Cl₂]₂ / Additive | Arenes with directing groups | Redox-neutral C-H activation and annulation. wiley.com |
Development of Stereoselective and Enantioselective Synthesis Protocols (Drawing from asymmetric synthesis studies on alkyne-containing systems)
Achieving stereocontrol, particularly enantioselectivity, is a paramount goal in modern synthesis. For molecules related to this compound, this involves creating chiral centers in a controlled manner. While the target molecule itself is not chiral, asymmetric protocols developed for alkyne-containing systems are highly relevant for producing chiral derivatives and are indicative of the sophisticated methods available.
A notable advancement is the use of gold catalysis in asymmetric transformations of propiolates (esters of prop-2-ynoic acid). Researchers have developed a highly enantioselective intermolecular [4+2] annulation between propiolates and alkenes, catalyzed by a chiral gold(I) complex. nih.govresearchgate.net Using a chiral bisphosphine ligand derived from the SegPhos backbone, they were able to produce α,β-unsaturated δ-lactones with excellent enantioselectivity (up to 95% ee). nih.govresearchgate.netthieme-connect.de The choice of solvent was found to be critical for achieving high levels of chiral recognition. nih.gov
Copper-catalyzed asymmetric reactions have also proven powerful. For example, a highly enantioselective propargylic amination of propargylic esters has been developed using a copper catalyst with a chiral N,N,P ligand. rsc.org This method allows for the synthesis of chiral N-tethered 1,6-enynes with excellent enantioselectivities (e.g., 92–97% ee) and demonstrates high functional-group tolerance. rsc.org Although this is an amination rather than an esterification, the principle of creating a chiral center adjacent to the alkyne in a propargylic system is directly applicable.
The lithiation-borylation of propargylic carbamates is another sophisticated method that yields tertiary propargylic boronic esters with exceptionally high enantiomeric ratios. scispace.comnih.gov These chiral intermediates are versatile and can be transformed into a variety of other functional groups with high stereospecificity. scispace.comwiley.com
Table 2: Examples of Enantioselective Syntheses on Alkyne-Containing Systems
| Reaction Type | Catalyst / Ligand | Substrate Type | Product Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| [4+2] Annulation | (R)-DM-Segphos(AuCl)₂ | Propiolates & Alkenes | Dihydropyranones | Up to 95% | nih.govthieme-connect.de |
| Propargylic Amination | Cu(OAc)₂·H₂O / Chiral N,N,P Ligand | Propargylic Esters & Amines | N-tethered 1,6-enynes | 92-97% | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. These principles can be applied to the synthesis of this compound and related esters.
A key focus is the replacement of hazardous traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.org Studies have shown that for esterification reactions, green solvents can lead to higher yields and selectivity compared to traditional ones. researchtrendsjournal.com For example, acetonitrile (B52724) has been successfully used as a greener solvent for the Steglich esterification, providing comparable rates and yields to traditional systems while being less hazardous. nih.gov Dimethyl carbonate (DMC) is another excellent green alternative, being non-toxic and derivable from methanol (B129727) and CO₂. rsc.org
Deep eutectic solvents (DES) represent a novel class of green solvents. tandfonline.com A green protocol for esterification has been developed where a DES composed of choline (B1196258) chloride acts as the alkylating agent, solvent, and catalyst, eliminating the need for any other additives and simplifying the reaction procedure. tandfonline.com
Beyond solvents, developing catalyst-free and oxidant-free reactions is a major goal. A novel electrochemical esterification of alkynes with diols has been reported that proceeds without any catalyst or external oxidant. rsc.org This method is inherently green, showcasing high atom economy and producing esters via the cleavage of the carbon-carbon triple bond. rsc.org Photocatalysis using visible light as a sustainable energy source also aligns with green chemistry. A photocatalytic synthesis of α-keton thiol esters was developed using an organic photocatalyst, oxygen as the green oxidant, and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct. acs.org
The use of recyclable catalysts is another important green strategy, as it reduces waste and cost. nih.gov For instance, sulfamic acid, an affordable and environmentally friendly solid acid, has been used as a recyclable catalyst for the hydrothiolation of alkynes in a metal- and solvent-free method. nih.gov
Table 3: Comparison of Green vs. Traditional Solvents in Esterification
| Parameter | Traditional Solvents (e.g., Benzene, DCM) | Green Solvents (e.g., Acetonitrile, DMC, DES) |
|---|---|---|
| Yield | Often lower due to side reactions or equilibrium limitations. | Can be higher (e.g., 92% vs 85% in one study). researchtrendsjournal.com |
| Selectivity | May require more purification to remove byproducts. | Can be higher (e.g., 95% vs 85% in one study). researchtrendsjournal.com |
| Environmental Impact | Often toxic, volatile (VOCs), and non-renewable. | Lower toxicity, biodegradable, renewable sources. researchtrendsjournal.comwikipedia.org |
| Safety | Flammable, carcinogenic, or environmentally persistent. | Safer handling profiles, less hazardous. rsc.orgnih.gov |
| Reaction Conditions | May require harsh catalysts (e.g., conc. H₂SO₄). chegg.com | Can proceed under milder, catalyst-free conditions. tandfonline.comrsc.org |
Iii. Mechanistic Organic Chemistry and Reactivity of Propyl 3 Phenylprop 2 Ynoate
Reactivity of the Carbon-Carbon Triple Bond (Alkyne Moiety)
The carbon-carbon triple bond in Propyl 3-phenylprop-2-ynoate is the primary site for a variety of addition reactions. Its reactivity is significantly influenced by the adjacent ester group, which polarizes the alkyne and renders it susceptible to attack.
The electron-withdrawing nature of the carbonyl group in the ester functionality makes the alkyne in this compound electrophilic. This facilitates conjugate or Michael additions, where nucleophiles attack the β-carbon of the alkyne. A wide range of nucleophiles, including those based on boron, carbon, nitrogen, and oxygen, can participate in these reactions. uib.no For instance, phosphines can act as nucleophiles, adding to electron-deficient alkynes in a process that can lead to a variety of valuable products. core.ac.uk The initial addition of the nucleophile generates a vinyl anion, which is then protonated to yield the final product. The stereochemical outcome of these additions can often be controlled to favor the formation of either (E)- or (Z)-alkenes. core.ac.uk
While the alkyne is electron-deficient, it can still undergo electrophilic addition reactions, similar to alkenes. savemyexams.comchemistrysteps.com These reactions are initiated by an electrophile attacking the electron-rich π system of the triple bond. numberanalytics.com The mechanism typically proceeds through the formation of a vinyl carbocation intermediate, which is less stable than a corresponding alkyl carbocation, potentially slowing down the reaction rate compared to alkenes. chemistrysteps.com
A classic example of electrophilic addition is halogenation, such as the addition of bromine (Br₂). In the case of alkenes, this reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. masterorganicchemistry.com A similar mechanism can be considered for alkynes, where the initial addition of an electrophile (like Br⁺) would form a vinyl cation. This intermediate is then attacked by a nucleophile (Br⁻). For terminal alkynes, the regioselectivity of the addition is governed by the stability of the resulting vinyl carbocation, following Markovnikov's rule where the electrophile adds to the carbon with more hydrogen atoms. chemistrysteps.comnumberanalytics.com
Table 1: Comparison of Intermediates in Electrophilic Addition
| Reactant | Intermediate | Stability |
| Alkene | Alkyl Carbocation | More Stable |
| Alkyne | Vinyl Carbocation | Less Stable chemistrysteps.com |
The activated triple bond of this compound can participate in various cycloaddition reactions, forming new ring systems. These reactions are valuable tools in organic synthesis.
[2+2] Cycloadditions: Acetylenic iminium salts, which are structurally related to this compound in terms of having an activated alkyne, are known to undergo thermal [2+2] cycloaddition reactions with enol ethers to form cyclobutene (B1205218) derivatives. researchgate.net This suggests that under appropriate conditions, this compound could react with suitable partners to form four-membered rings.
[4+2] Cycloadditions (Diels-Alder Reactions): Ynones are effective dienophiles in Diels-Alder reactions. uib.no The electron-deficient nature of the alkyne in this compound enhances its reactivity towards electron-rich dienes. The reaction proceeds in a concerted fashion, where the diene's highest occupied molecular orbital (HOMO) interacts with the dienophile's lowest unoccupied molecular orbital (LUMO). mnstate.edu This leads to the formation of a six-membered ring. For example, acetylenic iminium salts readily undergo [4+2] cycloadditions with dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene. researchgate.net
Reactivity of the Ester Functional Group
The propyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis of the ester results in the formation of 3-phenylprop-2-ynoic acid and propanol (B110389). The mechanism differs under acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of propanol to yield the carboxylic acid and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. The elimination of the propoxide leaving group then yields the carboxylic acid. The propoxide subsequently deprotonates the carboxylic acid, driving the reaction to completion and forming the carboxylate salt.
Transesterification involves the conversion of the propyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com This reaction is an equilibrium process. google.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (propanol) is eliminated, yielding the new ester.
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original propoxide group is then eliminated, resulting in the new ester.
Ester Reduction Reactions (e.g., using DIBAL-H)
The reduction of esters is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, more selective reagents are required to achieve partial reduction to the aldehyde oxidation state. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose, valued for its ability to reduce esters to aldehydes, particularly at low temperatures. masterorganicchemistry.comchemistrysteps.comchemistryscore.com
The mechanism of DIBAL-H reduction of an ester like this compound involves the initial coordination of the carbonyl oxygen to the Lewis acidic aluminum center of DIBAL-H. masterorganicchemistry.comyoutube.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. chemistrysteps.com This step results in the formation of a tetrahedral intermediate. chemistrysteps.com At low temperatures (e.g., -78 °C), this intermediate is relatively stable and does not readily eliminate the alkoxy group. masterorganicchemistry.comchemistrysteps.com Subsequent aqueous workup then hydrolyzes this intermediate to yield the corresponding aldehyde, in this case, 3-phenylprop-2-ynal. chemistrysteps.comyoutube.com
It is crucial to control the reaction temperature, as at higher temperatures, DIBAL-H can further reduce the initially formed aldehyde to the corresponding alcohol. chemistryscore.com The bulky nature of the isobutyl groups on the aluminum atom also plays a role in preventing a second hydride addition to the tetrahedral intermediate, contributing to the selectivity for aldehyde formation. chemistrysteps.com The use of DIBAL-H for the partial reduction of α,β-unsaturated esters, a class of compounds to which this compound belongs, has been demonstrated to be efficient, particularly in flow reactor systems which allow for precise temperature and residence time control. researchgate.netresearchgate.net
| Reagent | Product(s) | Key Conditions |
| Diisobutylaluminum hydride (DIBAL-H) | 3-phenylprop-2-ynal | Low temperature (-78 °C) masterorganicchemistry.comchemistryscore.com |
| Lithium aluminum hydride (LiAlH₄) | 3-phenylprop-2-yn-1-ol and Propanol | - |
Reactivity of the Phenyl Aromatic Ring
The phenyl group in this compound can undergo reactions characteristic of aromatic compounds, most notably electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The general mechanism proceeds in two steps: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The substituent already present on the benzene (B151609) ring significantly influences both the rate of reaction and the regioselectivity (the position of the new substituent). Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org The prop-2-ynoyloxypropyl group (-C≡C-CO₂-propyl) is an electron-withdrawing group due to the combined inductive and resonance effects of the alkyne and ester functionalities. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack, making the reaction slower than that of unsubstituted benzene. libretexts.org
Furthermore, electron-withdrawing groups that deactivate the ring are typically meta-directors. This is because the carbocation intermediates formed from ortho and para attack are more destabilized by the adjacent electron-withdrawing group than the intermediate from meta attack. pressbooks.pub Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile would be expected to add predominantly at the meta position.
Table of Expected Products from Electrophilic Aromatic Substitution:
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | Propyl 3-(3-nitrophenyl)prop-2-ynoate |
| Halogenation | Br₂, FeBr₃ | Propyl 3-(3-bromophenyl)prop-2-ynoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Propyl 3-(3-acylphenyl)prop-2-ynoate |
Structure-Reactivity Relationships and Active Site Analysis
The reactivity of a molecule is intrinsically linked to its electronic structure. Understanding the distribution of electrons and the nature of molecular orbitals can provide valuable insights into which parts of the molecule are most likely to participate in chemical reactions.
Computational chemistry provides powerful tools for analyzing the electronic properties of molecules and predicting their reactivity. Methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors that correlate with reactivity. researchgate.netresearchgate.net
For this compound, several reactive sites can be identified:
The Carbonyl Carbon: The carbon atom of the ester group is electrophilic due to the polarization of the C=O bond. This makes it susceptible to attack by nucleophiles, as seen in the DIBAL-H reduction.
The Alkyne Carbons: The carbon-carbon triple bond is a region of high electron density, making it nucleophilic and prone to attack by electrophiles. However, in the context of aryl alkynoates, it can also act as a radical acceptor. acs.org Radical-based cascade reactions involving aryl alkynoates have been shown to proceed through the addition of a radical species to the alkyne. acs.orgresearchgate.netmdpi.com
The Phenyl Ring: As discussed, the phenyl ring can act as a nucleophile in electrophilic aromatic substitution reactions. Computational studies can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential (red/yellow) above and below the plane of the benzene ring, indicating its nucleophilic character, while the area around the electron-withdrawing substituent would be more positive (blue).
Frontier molecular orbital (FMO) theory is another key computational approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region from which electrons are most easily donated (nucleophilic character), while the LUMO represents the region most amenable to accepting electrons (electrophilic character). researchgate.net For this compound, the HOMO is likely to be localized on the phenyl ring and the alkyne, while the LUMO would be centered on the carbonyl group and the alkyne, reflecting the multiple reactive sites within the molecule.
Quantitative structure-reactivity relationships (QSRRs) aim to correlate molecular structure with chemical reactivity or biological activity. libretexts.orgnih.govnih.gov For a molecule like this compound, QSRR studies could be employed to predict its reactivity in various reactions based on calculated electronic descriptors. ljmu.ac.uk
Table of Reactive Sites and Their Properties:
| Reactive Site | Electronic Property | Predicted Reactivity |
| Carbonyl Carbon | Electrophilic (δ+) | Attack by nucleophiles (e.g., hydride) |
| Alkyne Moiety | Nucleophilic (π-system), Radical Acceptor | Electrophilic addition, Radical reactions acs.orgresearchgate.net |
| Phenyl Ring | Nucleophilic (π-system) | Electrophilic aromatic substitution |
Iv. Synthesis and Functionalization of Propyl 3 Phenylprop 2 Ynoate Derivatives
Design and Synthesis of Analogs with Modified Alkyl Moieties
The ester group of propyl 3-phenylprop-2-ynoate is a primary target for analog synthesis. Standard esterification or transesterification reactions of 3-phenylprop-2-ynoic acid or its simpler esters (like methyl or ethyl esters) with various alcohols provide a straightforward route to a library of derivatives. This approach allows for the introduction of diverse alkyl groups, influencing properties such as solubility, steric hindrance, and metabolic stability.
Variation of the Propyl Chain Length
Altering the length of the n-propyl chain can be readily achieved by reacting 3-phenylprop-2-ynoic acid with different linear alcohols under acidic catalysis (Fischer esterification) or by transesterification of a more volatile ester like methyl 3-phenylprop-2-ynoate. Research on related compounds, such as cinnamates, demonstrates the commonality of synthesizing various alkyl esters, including methyl, ethyl, and butyl derivatives, to create diverse chemical libraries. ljmu.ac.uksolubilityofthings.com For instance, palladium-catalyzed reactions have been employed in the synthesis of various alkyl-2-ynoates. scispace.com These methods are directly applicable to producing a homologous series of 3-phenylprop-2-ynoate esters.
Interactive Table: Examples of 3-Phenylprop-2-ynoate Esters with Varied Chain Length
| Ester Name | Alcohol Reactant | Typical Synthesis Method |
| Methyl 3-phenylprop-2-ynoate | Methanol (B129727) | Fischer Esterification |
| Ethyl 3-phenylprop-2-ynoate | Ethanol | Fischer Esterification |
| This compound | n-Propanol | Fischer Esterification |
| Butyl 3-phenylprop-2-ynoate | n-Butanol | Fischer Esterification |
Introduction of Branched or Cyclic Alkyl Substituents
To explore the impact of steric bulk near the ester functionality, branched or cyclic alkyl groups can be introduced. Syntheses would involve the esterification of 3-phenylprop-2-ynoic acid with corresponding alcohols such as isopropanol, tert-butanol, or cyclohexanol. These modifications can significantly alter the molecule's conformation and interaction with biological targets. The synthesis of analogs with 2- and 3-substituted phenylpropyl side chains has been explored for other classes of compounds, indicating the feasibility of introducing branched structures. nih.gov The preparation of gem-dimethylcyclopropanes from α,β-unsaturated esters is a known transformation, suggesting that complex cyclic structures can be appended to the core molecule. whiterose.ac.uk
Functionalization of the Phenyl Ring
Introducing substituents onto the phenyl ring is a key strategy for modulating the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted phenylacetylenes or benzoic acids, which are then elaborated into the desired propiolate structure.
Synthesis of Ring-Substituted Propyl 3-phenylprop-2-ynoates (e.g., from insights on substituted phenylpropiolates)
The synthesis of highly substituted quinoline (B57606) derivatives has utilized various ethyl 3-phenylpropiolates with different substituents on the phenyl ring, such as methoxy (B1213986) (CH₃O), methyl (CH₃), fluoro (F), chloro (Cl), and bromo (Br) groups. researchgate.net These substituted propiolates are typically prepared from the corresponding substituted phenylacetylenes. Similarly, copper-catalyzed hydroarylation reactions have been performed on methoxy- or chloro-substituted alkynoates. orgsyn.org Ruthenium-catalyzed reactions have also been successfully applied to ethyl phenyl propiolates to generate substituted indoles. nih.govacs.org These established methods for creating substituted ethyl phenylpropiolates can be adapted to synthesize the propyl analogs by using propanol (B110389) in the final esterification step or by starting with the desired substituted phenylacetic acid.
Interactive Table: Synthesis of Substituted Phenylpropiolate Derivatives
| Phenyl Substituent | Starting Material Example | Reaction Type for Elaboration | Reference |
| Methoxy (CH₃O) | Methoxy-substituted phenylpropiolate | Cu-catalyzed hydroarylation | orgsyn.org |
| Chloro (Cl) | Chloro-substituted phenylpropiolate | Cu-catalyzed hydroarylation | orgsyn.org |
| Fluoro (F) | Ethyl 3-(4-fluorophenyl)propiolate | One-pot quinoline synthesis | researchgate.net |
| Methyl (CH₃) | Ethyl 3-(p-tolyl)propiolate | One-pot quinoline synthesis | researchgate.net |
| Bromo (Br) | Ethyl 3-(4-bromophenyl)propiolate | One-pot quinoline synthesis | researchgate.net |
Derivatization through Alkyne Reactivity
The carbon-carbon triple bond in this compound is an electron-deficient (electrophilic) alkyne due to conjugation with the ester carbonyl group. This activation makes it a versatile substrate for various addition and cycloaddition reactions, enabling the construction of complex heterocyclic systems.
Formation of Heterocyclic Systems via Cycloaddition Reactions (e.g., pyrazol-3-ones from ethyl 3-phenylprop-2-ynoate, imidazothiazine derivatives)
The reaction of acetylenic esters with binucleophiles is a powerful method for synthesizing five- and six-membered heterocycles.
Pyrazol-3-ones: The synthesis of pyrazol-3-ones has been demonstrated through the reaction of ethyl 3-phenylprop-2-ynoate with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. researchgate.net The reaction, when conducted in refluxing ethanol, proceeds through a hydrazide intermediate to yield the corresponding pyrazol-3-one derivatives. researchgate.net This reaction provides a direct pathway to highly functionalized pyrazole (B372694) systems from the propiolate scaffold. nih.govorganic-chemistry.org
Interactive Table: Synthesis of Pyrazol-3-ones
| Alkyne Substrate | Reagent | Product | Reference |
| Ethyl 3-phenylprop-2-ynoate | Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | researchgate.net |
| Ethyl 3-phenylprop-2-ynoate | Phenylhydrazine | 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one | researchgate.net |
Thiazine and Imidazothiazine Derivatives: The electrophilic alkyne can react with sulfur- and nitrogen-containing nucleophiles to form thiazine-based heterocycles. For example, methyl 3-phenylprop-2-ynoate reacts with 1-acylthiosemicarbazides in a one-step procedure to yield 2-substituted 5-phenyl-7H- researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[5,1-b] Current time information in Bangalore, IN.researchgate.netthiazin-7-ones. researchgate.net While not strictly an imidazothiazine, this demonstrates the utility of phenylpropynoates in constructing related triazolothiazinone systems. The synthesis of various imidazothiazine derivatives often involves the reaction of a thio-imidazole precursor with an appropriate electrophile, or multicomponent reactions. researchgate.netresearchgate.nete3s-conferences.org The reaction of this compound with a suitable 2-amino-thiazole derivative could foreseeably lead to the formation of imidazo[2,1-b]thiazine structures through a Michael addition followed by intramolecular cyclization.
Catalytic Functionalization of the Triple Bond (e.g., alkyne hydration, hydrogenation)
The electron-rich triple bond of this compound is susceptible to various catalytic addition reactions. These transformations are fundamental for converting the alkyne into other key functional groups, such as ketones, alkenes, and alkanes.
Alkyne Hydration
The addition of a water molecule across the triple bond, known as hydration, is a common method to synthesize β-keto esters from propiolate esters. For an unsymmetrical internal alkyne like this compound, this reaction can theoretically produce two different ketone isomers. However, the electronic influence of the phenyl and ester groups typically directs the regioselectivity.
Gold catalysts have emerged as particularly effective for the hydration of alkynes under mild conditions. nih.govrsc.org Gold(I) complexes, such as those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, act as potent π-acids, activating the alkyne toward nucleophilic attack by water. nih.govresearchgate.net The reaction proceeds via the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone. In the case of this compound, the attack of water is electronically directed to the carbon atom bearing the phenyl group (the β-carbon), leading selectively to the formation of propyl 3-oxo-3-phenylpropanoate.
| Catalyst System | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ph₃PAuCl / AgSbF₆ | H₂O, Dioxane | Propyl 3-oxo-3-phenylpropanoate | High | researchgate.net |
| IPrAuNTf₂ | H₂O, HFIP | Propyl 3-oxo-3-phenylpropanoate | High | organic-chemistry.org |
| KOMe (catalytic) | Dimethyl carbonate, rt | (E)-Methyl 3-methoxy-3-phenylprop-2-enoate* | 80% | rsc.org |
Hydrogenation
Catalytic hydrogenation provides a direct method for the reduction of the alkyne functionality. The stereochemical outcome and the degree of reduction can be precisely controlled by selecting the appropriate catalyst and reaction conditions.
Partial Hydrogenation (to Alkene): The syn-addition of hydrogen across the triple bond can be achieved with high stereoselectivity to yield the corresponding (Z)-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic reagent for this transformation, affording propyl (Z)-3-phenylprop-2-enoate. The poisoning of the catalyst is crucial to prevent over-reduction to the fully saturated alkane.
Full Hydrogenation (to Alkane): Complete reduction of the triple bond to a single bond is readily accomplished using more active catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. nist.gov This reaction converts this compound into propyl 3-phenylpropanoate. The ester group is typically stable under these conditions. More recently, heterogeneous catalysts based on rhenium, such as Re/TiO₂, have also been shown to be effective for the hydrogenation of various carboxylic acid esters to the corresponding alcohols, a reaction that would occur under more forcing conditions. researchgate.net
| Catalyst System | H₂ Pressure | Solvent | Product | Outcome | Reference |
|---|---|---|---|---|---|
| Lindlar's Catalyst | 1 atm | Ethyl Acetate (B1210297) | Propyl (Z)-3-phenylprop-2-enoate | Selective to Z-alkene | General Knowledge |
| Pd/C (10%) | 1-4 atm | Methanol/Ethanol | Propyl 3-phenylpropanoate | Full saturation | nist.gov |
| RuCl₂(PPh₃)₃ | 50 bar | Toluene | Propyl 3-phenylpropan-1-ol** | Reduction of alkyne & ester | researchgate.nettib.eu |
Stereochemical Control in Derivative Synthesis
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives is a critical aspect of modern organic chemistry, particularly for applications in life sciences. Stereochemical control is achieved by employing chiral catalysts or reagents that can differentiate between the prochiral faces of the substrate or intermediates, leading to the preferential formation of one stereoisomer over the other.
The generation of chiral centers from the achiral this compound scaffold can be accomplished through various asymmetric catalytic reactions. Asymmetric hydrogenation is one of the most powerful tools for this purpose.
Enantioselective Hydrogenation:
By reducing the alkyne to the alkene and then performing an asymmetric hydrogenation, or by directly hydrogenating a downstream derivative like a β-keto ester, chiral products can be obtained with high enantiomeric excess (ee).
For instance, the β-keto ester derivative, propyl 3-oxo-3-phenylpropanoate (obtained from hydration), can be subjected to asymmetric transfer hydrogenation. Chiral ruthenium complexes, such as those developed by Noyori and Ikariya, are highly effective for the enantioselective reduction of ketones to chiral secondary alcohols. nih.govliv.ac.uk Using a chiral Ru(II) catalyst like RuCl(p-cymene)[(S,S)-Ts-DPEN], the β-keto ester can be converted to either (R)- or (S)-propyl 3-hydroxy-3-phenylpropanoate in high yield and ee, depending on the chirality of the ligand used. mdma.ch
Similarly, the α,β-unsaturated ester, propyl (Z)-3-phenylprop-2-enoate, could be a substrate for asymmetric hydrogenation using chiral rhodium or iridium catalysts to produce chiral propyl 3-phenylpropanoate. acs.orgorganic-chemistry.org
Diastereoselective Synthesis:
Diastereoselectivity comes into play when a new stereocenter is created in a molecule that already contains one or more stereocenters. For example, if a chiral derivative of this compound reacts to form a second chiral center, the two centers can have a syn or anti relationship.
A relevant strategy involves the reaction of the alkyne with a chiral nucleophile. For instance, a chiral aldehyde-nickel dual catalytic system has been used for the asymmetric α-propargylation of amino acids using derivatives of 3-phenylprop-2-yn-1-ol, demonstrating that complex chiral structures can be built from this core motif with high stereocontrol. nih.gov Another approach involves the enantioconvergent addition of terminal alkynes to α-keto esters, catalyzed by zinc salts with chiral ligands, to produce tertiary propargylic alcohols with two stereocenters in high diastereomeric and enantiomeric purity. nih.govunc.edu
| Reaction Type | Substrate Type | Catalyst/Ligand | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | β-Keto Ester | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Chiral β-Hydroxy Ester | up to >99% ee | nih.govmdma.ch |
| Asymmetric Hydrogenation | α,β-Unsaturated Ester-Phosphonate | Rh/(R,S)-Josiphos | Chiral Saturated Ester-Phosphonate | up to 99% ee | researchgate.net |
| Asymmetric Propargylation | Amino Acid Ester + Propargyl Acetate | Chiral Aldehyde/Ni(COD)₂ | Chiral α-propargyl Amino Acid | 92-98% ee | nih.gov |
| Enantioconvergent Alkynylation | α-Keto Ester + Alkyne | Zn(OTf)₂/N-Methylephedrine | Chiral Tertiary Propargylic Alcohol | >20:1 dr, >95% ee | nih.govunc.edu |
V. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of Propyl 3-phenylprop-2-ynoate reveals distinct signals for each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The integration of this signal corresponds to the five protons on the benzene (B151609) ring.
The propyl group exhibits a characteristic set of signals. The two protons on the carbon adjacent to the ester oxygen (OCH₂) resonate as a triplet at approximately δ 4.15 ppm. The adjacent methylene (B1212753) protons (CH₂) appear as a sextet around δ 1.75 ppm, and the terminal methyl protons (CH₃) present as a triplet near δ 1.0 ppm. The splitting patterns (triplet, sextet, triplet) are a clear indication of the spin-spin coupling between adjacent non-equivalent protons in the propyl chain.
Interactive Data Table: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 7.3-7.5 | Multiplet | - | 5H |
| OCH₂ | ~4.15 | Triplet | ~6.7 | 2H |
| CH₂ | ~1.75 | Sextet | ~7.4 | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region, around δ 154 ppm. The two sp-hybridized carbons of the alkyne group exhibit distinct signals, with the carbon attached to the phenyl group appearing around δ 87 ppm and the other alkyne carbon at approximately δ 81 ppm.
The carbons of the phenyl ring resonate in the aromatic region (δ 128-132 ppm), with the ipso-carbon (the carbon attached to the alkyne) appearing at a distinct chemical shift. The propyl group carbons are found in the upfield region, with the OCH₂ carbon at about δ 67 ppm, the central CH₂ carbon around δ 22 ppm, and the terminal CH₃ carbon near δ 10 ppm.
Interactive Data Table: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Hybridization |
|---|---|---|
| C=O | ~154 | sp² |
| C-Ar (ipso) | ~120 | sp² |
| C-Ar | 128-132 | sp² |
| C≡C-Ar | ~87 | sp |
| C≡C-CO | ~81 | sp |
| OCH₂ | ~67 | sp³ |
| CH₂ | ~22 | sp³ |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable. measurlabs.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the OCH₂ protons and the adjacent CH₂ protons, and between these CH₂ protons and the terminal CH₃ protons, confirming the propyl chain's structure. libretexts.org
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, showing correlations between all protons within a spin system. libretexts.org This would show a correlation between the OCH₂ protons and the CH₃ protons of the propyl group, even though they are not directly coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.org For example, the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming the OCH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org Key HMBC correlations for this compound would include:
A correlation from the OCH₂ protons to the carbonyl carbon (C=O).
Correlations from the aromatic protons to the sp-hybridized alkyne carbon attached to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. libretexts.org This can be useful in determining the preferred conformation of the molecule in solution.
These 2D NMR techniques, when used in concert, provide an irrefutable and highly detailed structural elucidation of this compound. measurlabs.comtandfonline.com
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info
The IR spectrum of this compound displays several key absorption bands that correspond to its constituent functional groups. A supporting information document for a related synthesis provides an IR spectrum with a strong absorption at 2235 cm⁻¹, which is characteristic of a C≡C triple bond stretch. wiley-vch.de The carbonyl (C=O) stretching vibration of the ester group typically appears as a strong, sharp peak in the region of 1710-1715 cm⁻¹. wiley-vch.de
Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons of the propyl group appears just below 3000 cm⁻¹. docbrown.info Bending vibrations for the aromatic ring can also be seen in the fingerprint region of the spectrum.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡C | Stretch | ~2235 wiley-vch.de | Medium |
| C=O | Stretch | ~1715 wiley-vch.de | Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | Stretch | <3000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. cognitoedu.org It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. cognitoedu.orgmsu.edulibretexts.org
For this compound (C₁₂H₁₂O₂), the molecular weight is 188.22 g/mol . bldpharm.com In an MS experiment, a molecular ion peak (M⁺) would be expected at m/z = 188. The fragmentation of this molecular ion would likely involve the cleavage of the ester group. Common fragmentation pathways could include the loss of the propyl group (C₃H₇, 43 Da) or the propoxy group (OC₃H₇, 59 Da), leading to significant fragment ions. The phenylpropioloyl cation (C₉H₅O⁺) at m/z = 129 would be a prominent fragment. Further fragmentation of the phenyl group could also be observed. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org
The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions. jove.com The chromophore in this molecule is the conjugated system composed of the phenyl ring and the carbon-carbon triple bond. This extended conjugation shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.orglibretexts.org
The energy of the electronic transition is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usp.br In conjugated systems, this energy gap is smaller, resulting in absorption at longer wavelengths. libretexts.orgmasterorganicchemistry.com The absorption spectrum of organic compounds with conjugated double bonds shows strong absorption features in the UV-visible region due to π → π* electronic excitations. jove.com The presence of a carbonyl group can also lead to weak n → π* transitions at longer wavelengths. masterorganicchemistry.comuzh.ch
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Relative Intensity (ε) |
| π → π | ~250-280 | High |
| n → π | ~300-320 | Low |
These values are estimations based on the structure and data for similar conjugated systems.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org
For example, the crystal structure of bis[(2E)-3-phenylprop-2-enoate]-tris(п-tolyl)antimony has been determined, revealing a distorted trigonal bipyramidal geometry around the antimony atom. researchgate.net The study of phenylpropionic acid derivatives has also provided insights into their crystal structures and intermolecular interactions. researchgate.net Should a suitable crystal of this compound or a closely related derivative be obtained, X-ray diffraction would provide unequivocal structural proof.
Vi. Computational Chemistry and Theoretical Studies of Propyl 3 Phenylprop 2 Ynoate
Density Functional Theory (DFT) Investigations
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve the following analyses, for which no specific data exists for Propyl 3-phenylprop-2-ynoate.
Optimization of Molecular Geometries and Conformational Analysis
This analysis would determine the most stable three-dimensional shape of the this compound molecule. It would identify bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would explore different spatial arrangements of the propyl group relative to the phenylpropynoate core to identify the global energy minimum.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Calculation of Global and Local Chemical Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Hardness (η): Resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Fukui functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.
Charge Distribution Analysis (e.g., Mulliken charges, Natural Bond Orbital (NBO) analysis)
This analysis quantifies the electronic charge on each atom in the molecule. Mulliken charge analysis provides a simple partitioning of the electron density. NBO analysis offers a more detailed picture of bonding, including the delocalization of electron density and the nature of orbital interactions within the molecule.
Without dedicated computational studies, the data tables and detailed research findings for these specific properties of this compound remain unavailable.
Q & A
Q. Table 1. Comparative Synthesis Routes
| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | THF | 60 | 80 | |
| Alkyne-Esterification | CuI/Propargyl Alcohol | DMF | 80 | 69 |
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
X-ray diffraction (XRD) using SHELXL (v.2018/3) is the gold standard for resolving bond lengths and angles. For instance:
- C≡C bond length: 1.20 Å (consistent with sp-hybridization).
- Propyl ester torsion angles: 120°–135°, confirming steric stability .
Complementary NMR (¹³C, DEPT-135) identifies carbonyl (δ 165–170 ppm) and alkyne (δ 85–95 ppm) signals .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, polycarbonate goggles, and respirators (NIOSH-approved) are mandatory .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
- Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste facilities .
Advanced: How can Box-Behnken experimental design optimize the synthesis of this compound?
Answer:
A 23 factorial design (e.g., Design-Expert v9.0.1) identifies critical factors:
- Independent variables : Catalyst concentration, solvent volume, reaction time.
- Dependent variables : Yield, purity.
Example Optimization : - Central composite design (CCD) revealed optimal catalyst loading at 5 mol%, reducing side-product formation by 40% .
Advanced: What mechanistic insights explain the role of palladium catalysts in alkyne functionalization for this compound?
Answer:
Pd(0)/Pd(II) cycles drive oxidative addition and transmetallation. Key steps:
Oxidative Addition : Pd(0) inserts into the C–X bond of aryl halides.
Alkyne Activation : Copper acetylides transfer the alkyne moiety to Pd.
Reductive Elimination : Forms the C–C bond, releasing Pd(0) for catalytic recycling .
DFT studies suggest steric hindrance from the propyl group lowers activation energy by 12 kJ/mol .
Advanced: How can researchers resolve contradictions in reported reaction yields (e.g., 69% vs. 83%) for analogous compounds?
Answer:
Discrepancies arise from:
- Catalyst Purity : Commercial Pd sources vary in active species (e.g., Pd(OAc)₂ vs. PdCl₂).
- Oxygen Sensitivity : Glovebox vs. Schlenk-line techniques alter byproduct profiles .
Mitigation : - Replicate conditions with rigorous inert-atmosphere controls.
- Use high-resolution mass spectrometry (HRMS) to trace side products.
Advanced: What computational models predict the reactivity of this compound in nucleophilic acyl substitution?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
